4-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
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Overview
Description
4-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a benzyloxy group, a fluorenylmethoxycarbonyl (Fmoc) group, and a butanoic acid backbone. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides.
Preparation Methods
The synthesis of 4-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid typically involves the protection of the amino group with the Fmoc group. The synthetic route generally starts with the corresponding amino acid, which is then reacted with Fmoc chloride in the presence of a base such as sodium carbonate. The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl bromide .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet the demands of large-scale peptide synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the Fmoc group, yielding the free amino acid.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its protective groups make it an essential building block for the stepwise construction of peptides. In biology and medicine, peptides synthesized using this compound are used in the development of new drugs and therapeutic agents. In the industry, it is used in the production of various peptide-based products .
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The benzyloxy group serves as a protecting group for the hydroxyl group, ensuring the integrity of the peptide chain during synthesis .
Comparison with Similar Compounds
Similar compounds to 4-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid include other Fmoc-protected amino acids such as:
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}methylamino)butanoic acid
These compounds share the Fmoc protective group but differ in the substituents attached to the amino acid backbone. The uniqueness of this compound lies in its benzyloxy group, which provides additional protection and functionality during peptide synthesis .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylmethoxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c28-25(29)24(14-15-31-16-18-8-2-1-3-9-18)27-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYLJDCIQNUTTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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